1,2,3,4-Tetra-O-isobutyryl-b-D-glucuronide methyl ester
Description
Molecular Structure and Nomenclature
Methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate exhibits a complex molecular architecture characterized by its systematic modification of the parent glucuronic acid structure. The compound possesses the molecular formula C23H36O11 and maintains a molecular weight of 488.53 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 150607-94-6, which serves as its definitive chemical identifier in scientific databases and literature.
The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate. This nomenclature precisely describes the stereochemical configuration at each carbon center and the nature of the protective groups attached to the hydroxyl functionalities. The compound features four isobutyryl protecting groups attached to the hydroxyl groups at positions 1, 2, 3, and 4 of the glucopyranose ring, while the carboxylic acid functionality at position 6 exists in its methyl ester form.
Alternative systematic names found in chemical databases include beta-D-glucopyranuronic acid methyl ester 1,2,3,4-tetrakis(2-methylpropanoate) and 3,4,5,6-tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic acid methyl ester. These naming conventions emphasize different aspects of the molecular structure while maintaining chemical accuracy and consistency with established nomenclature systems.
The Simplified Molecular Input Line Entry System representation of this compound is CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C, which provides a linear notation system for describing the molecular structure in computer-readable format. This notation system facilitates database searches and computational chemistry applications while maintaining structural precision.
Physical Properties and Characterization
The physical characterization of methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate reveals distinctive properties that influence its handling and application in synthetic procedures. The compound typically exists as a solid material at ambient temperature, exhibiting a characteristic beige coloration that distinguishes it from many other carbohydrate derivatives. This solid-state behavior facilitates isolation, purification, and storage procedures commonly employed in organic synthesis laboratories.
Thermal analysis data indicates that the compound demonstrates a melting point range of 126-128 degrees Celsius, providing a reliable parameter for compound identification and purity assessment. The relatively narrow melting point range suggests good crystallinity and purity when properly prepared and purified. Theoretical calculations predict a boiling point of approximately 499.3 plus or minus 45.0 degrees Celsius, although this value represents a computational estimate rather than experimental determination.
Density measurements reveal a predicted value of 1.18 plus or minus 0.1 grams per cubic centimeter, indicating that the compound possesses slightly higher density than water. This physical property influences solvent selection and purification strategies, particularly when employing liquid-liquid extraction techniques or density-based separation methods.
| Physical Property | Value | Method |
|---|---|---|
| Molecular Weight | 488.53 g/mol | Calculated |
| Melting Point | 126-128°C | Experimental |
| Boiling Point | 499.3±45.0°C | Predicted |
| Density | 1.18±0.1 g/cm³ | Predicted |
| Physical State | Solid | Observed |
| Color | Beige | Observed |
Solubility characteristics demonstrate that methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate exhibits favorable dissolution properties in chloroform and ethyl acetate. These solubility patterns reflect the lipophilic nature imparted by the four isobutyryl protecting groups, which significantly alter the compound's polarity compared to the parent glucuronic acid. The enhanced lipophilicity facilitates organic synthesis applications and enables compatibility with non-polar reaction conditions commonly employed in carbohydrate chemistry.
Spectroscopic Profile and Identification Methods
The spectroscopic characterization of methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate employs multiple analytical techniques to confirm structural identity and assess compound purity. Nuclear magnetic resonance spectroscopy serves as the primary identification method, utilizing both proton and carbon-13 nuclei to elucidate structural features and confirm stereochemical assignments. These nuclear magnetic resonance techniques provide detailed information about the molecular environment of individual atoms and enable precise structural determination.
High-resolution mass spectrometry represents another critical analytical tool for compound characterization, providing accurate molecular weight determination and fragmentation pattern analysis. The electrospray ionization technique proves particularly effective for this compound, generating molecular ions that facilitate mass-to-charge ratio determination and structural confirmation. This mass spectrometric approach enables detection of impurities and confirms synthetic success in preparative procedures.
Infrared spectroscopy contributes valuable functional group identification capabilities, particularly for characterizing the carbonyl stretching frequencies associated with the isobutyryl protecting groups and the methyl ester functionality. The distinctive absorption patterns in the carbonyl region provide rapid identification of key structural features and enable monitoring of synthetic transformations involving these functional groups.
The compound's spectroscopic profile enables differentiation from structurally related compounds, including the corresponding acetyl derivative methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate. This analytical distinction proves essential for synthetic applications where multiple protecting group strategies might be employed simultaneously or where product mixtures require separation and identification.
Chemical shift assignments in nuclear magnetic resonance spectra reflect the influence of the isobutyryl protecting groups on the electronic environment of the glucopyranose ring system. These protecting groups significantly alter the chemical shifts compared to unprotected glucuronic acid derivatives, providing characteristic patterns that facilitate compound identification and purity assessment.
Analytical method development for this compound emphasizes the importance of appropriate solvent selection for nuclear magnetic resonance analysis, with deuterated chloroform serving as the preferred solvent due to the compound's favorable solubility characteristics. The selection of appropriate internal standards and referencing procedures ensures accurate chemical shift assignments and reliable analytical results across different analytical laboratories.
Properties
CAS No. |
150607-94-6 |
|---|---|
Molecular Formula |
C23H36O11 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl (2S,3S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16-,17+,23-/m0/s1 |
InChI Key |
RFMOIPHVGPMCMF-HVPZLWSFSA-N |
Synonyms |
3,4,5,6-Tetrakis-isobutyryloxy-tetrahydro-pyran-2-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Methanolysis of D-Glucuronolactone
D-Glucuronolactone undergoes methanolysis in the presence of sodium hydroxide (NaOH) to form the methyl ester. The reaction proceeds via nucleophilic attack of methoxide on the lactone carbonyl, followed by proton transfer and ring opening. Key parameters include:
Per-O-Isobutyrylation
The tetra-O-isobutyryl derivative is formed by reacting methyl β-D-glucopyranuronate with isobutyric anhydride. Compared to acetylation, this step faces challenges due to steric hindrance from the bulkier isobutyryl groups. The reaction likely employs:
-
Catalyst : Sodium isobutyrate or a mild base (e.g., NaHCO₃) to drive esterification.
-
Excess anhydride : ≥5 equivalents per hydroxyl group to ensure complete acylation.
-
Temperature : Elevated temperatures (80–90°C) to overcome reduced reactivity.
Detailed Procedure and Optimization
Step 1: Synthesis of Methyl β-D-Glucopyranuronate
-
Charge a 250 mL three-necked flask with methanol (50 mL) and NaOH (20 mg, 0.5 mmol).
-
Cool to 0°C and add D-glucuronolactone (5.0 g, 28 mmol) in portions over 25 minutes.
-
Stir for 30 minutes at 0°C, then concentrate via rotary evaporation (30°C, 20 mmHg).
Critical Notes :
Step 2: Tetra-O-Isobutyrylation
Hypothesized Procedure :
-
Combine methyl β-D-glucopyranuronate (3.40 g, theoretical) with isobutyric anhydride (30 mL, 168 mmol) and sodium isobutyrate (1.5 g, 12.5 mmol).
-
Heat at 90°C for 6–8 hours under nitrogen.
-
Quench with saturated NaHCO₃ (250 mL) and extract with ethyl acetate (2 × 100 mL).
-
Dry over MgSO₄, concentrate, and recrystallize from hot ethanol.
Optimization Challenges :
-
Reactivity : Isobutyric anhydride’s lower electrophilicity necessitates longer reaction times compared to acetic anhydride.
-
Purification : The product’s higher hydrophobicity (logP ≈ 2.5) may require chromatographic purification if crystallization fails.
Analytical Characterization
Successful synthesis is confirmed through the following data:
| Property | Value | Source |
|---|---|---|
| Melting point | 126–128°C | |
| Molecular formula | C₂₃H₃₆O₁₁ | |
| Solubility | Chloroform, ethyl acetate | |
| H NMR (CDCl₃) | δ 5.30 (d, J=8.0 Hz, H-1) | Inferred |
| C NMR | δ 170.5 (C=O isobutyryl) | Inferred |
Key Spectroscopic Features :
-
Ester carbonyls : Four distinct signals near δ 170–175 ppm in NMR.
Comparative Analysis of Acylation Methods
The choice of acyl group significantly impacts reaction efficiency and product utility:
Trade-offs :
Applications and Derivatives
Methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutyryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate typically involves the acetylation or acylation of glucuronic acid derivatives. The compound can be synthesized using various methodologies that include the use of protecting groups to enhance stability and reactivity during chemical transformations. Notably, the use of isobutyric anhydride has been reported to yield high purity products with desired stereochemical configurations .
Medicinal Chemistry Applications
2.1 Drug Development
Methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate serves as a useful intermediate in the synthesis of glucuronide prodrugs. These prodrugs are designed to enhance the solubility and bioavailability of therapeutic agents by facilitating their metabolism into active forms within the body. For instance, glucuronidation is a critical metabolic pathway that modifies drugs for excretion and can significantly impact their pharmacokinetics .
2.2 Anticancer Activity
Research has indicated that derivatives of glucuronic acid can exhibit anticancer properties. Methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate may be utilized in the development of compounds targeting specific cancer types through mechanisms such as inhibition of tumor growth or modulation of immune responses .
Proteomics Research
In proteomics, methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate plays a role in glycoprotein synthesis and analysis. Its ability to act as a glycosyl donor allows researchers to study glycosylation patterns in proteins, which are crucial for understanding protein function and interactions in biological systems. The compound's application in mass spectrometry has also been explored for characterizing glycosylated biomolecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases, leading to the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronate
- Structure : Replaces isobutyryl groups with acetyl groups.
- Synthesis : Prepared via acetylation of methyl β-D-glucopyranuronate using acetic anhydride and sodium acetate .
- Properties :
- Applications : A precursor for glycosylation reactions (e.g., trichloroacetimidate formation) and synthesis of simpler carbohydrate derivatives .
Methyl 1,2,3,4-Tetra-O-benzoyl-β-D-glucopyranuronate
- Structure : Benzoyl groups replace isobutyryl groups.
- Properties :
- Applications : Used in photolabile protecting group strategies and synthesis of aromatic glycosides .
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate Derivatives
- Examples :
- Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate (CAS: 1190403-86-1):
- Structure: Retains three isobutyryl groups; the anomeric hydroxyl is replaced with a trichloroacetimidate leaving group .
- Applications : Key intermediate in chemoenzymatic glycosylation for oligosaccharide assembly and glycan array development .
- Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate :
- Synthesis: Achieved via selective isobutyrylation of glucuronic acid, yielding α/β anomers in a 4:1 ratio .
- Uses : Intermediate for metabolite synthesis in doping analysis and regioselective modifications .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : The isobutyryl derivative’s bulkiness minimizes unwanted side reactions, achieving >90% yields in glycosylation steps .
- Crystallography : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate’s crystal structure confirms the β-configuration and chair conformation, critical for stereochemical control .
- Biological Relevance : Isobutyryl-protected derivatives exhibit prolonged half-lives in enzymatic assays compared to acetylated analogs, making them ideal for in vitro studies .
Biological Activity
Methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate (CAS Number: 150607-94-6) is a carbohydrate derivative primarily utilized in proteomics research. Its complex structure and unique functional groups make it a subject of interest in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C23H36O11
- Molecular Weight : 488.53 g/mol
- IUPAC Name : methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate
Methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate exhibits its biological activity through interactions with various enzymes and receptors. It acts as a substrate for glycosidases, leading to the formation of active metabolites that participate in biochemical reactions influencing cellular processes and metabolic pathways. The esterification of glucuronic acid derivatives enhances its stability and solubility, making it suitable for various biological assays.
Biological Activities
-
Enzyme Interactions :
- The compound is involved in carbohydrate metabolism by serving as a substrate for glycosidases.
- It may influence the activity of specific enzymes related to metabolic pathways.
- Potential Therapeutic Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate | Acetyl groups | Similar enzyme interactions but less stability compared to isobutyryl derivative |
| Methyl 1,2,3,4-tetra-O-propionyl-beta-D-glucopyranuronate | Propionyl groups | Different reactivity profile; less effective in specific assays |
The unique isobutyryl ester groups in Methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate confer distinct chemical properties that enhance its reactivity and biological applicability compared to its acetyl and propionyl counterparts.
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various research contexts:
- A study on the synthesis of betulinic acid acyl glucuronide demonstrated the potential of glucuronides as anticancer prodrugs. Methyl 1,2,3,4-tetra-O-isobutyryl-beta-D-glucopyranuronate was noted for its favorable solubility and stability characteristics .
- Investigations into phase II metabolism have shown that glucuronides play a crucial role in drug metabolism and detoxification processes. This compound's structure allows it to participate effectively in such metabolic pathways .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 1,2,3,4-tetra-O-isobutyryl-β-D-glucopyranuronate, and how can purity be optimized?
- Methodological Answer : The synthesis involves sequential protection of hydroxyl groups using isobutyryl anhydride under inert conditions. Key steps include:
- Activation : Start with methyl β-D-glucopyranuronate and treat with isobutyryl chloride/anhydride in the presence of a base (e.g., pyridine or DMAP) to install isobutyryl groups .
- Work-Up : Neutralize excess reagents, followed by solvent evaporation and recrystallization (e.g., using acetone/hexane) to isolate the product as a crystalline solid.
- Yield Optimization : Control reaction temperature (0–5°C during acylation) and stoichiometry (4–5 equivalents of isobutyryl reagent) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the anomeric configuration (β-D, via J1,2 ≈ 8 Hz) and ester group integration. DEPT-135 distinguishes CH2 and CH3 signals of isobutyryl groups .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O) validate acylation .
- Polarimetry : Specific optical rotation ([α]D) confirms stereochemical integrity (e.g., [α]D +100° for α-anomers vs. lower values for β-forms) .
Advanced Research Questions
Q. How do isobutyryl vs. acetyl protecting groups affect glucopyranuronate reactivity in glycosylation?
- Methodological Answer :
- Steric Effects : Isobutyryl groups (bulkier than acetyl) reduce nucleophilic attack at the anomeric center, slowing glycosylation but improving β-selectivity .
- Solubility : Isobutyryl esters enhance solubility in non-polar solvents (e.g., CH2Cl2), facilitating reactions with lipophilic glycosyl acceptors.
- Case Study : In heparin disaccharide synthesis, isobutyryl-protected intermediates show higher stability during prolonged coupling reactions compared to acetylated analogs .
Q. What crystallographic methods resolve the 3D conformation of glucopyranuronate derivatives?
- Methodological Answer :
- X-Ray Diffraction : Single-crystal X-ray analysis determines ring puckering (e.g., <sup>4</sup>C1 chair conformation) and hydrogen-bonding networks. Use programs like ORTEP-3 for visualization .
- Puckering Coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify ring distortion. For example, θ ≈ 0° indicates a perfect chair, while θ > 30° suggests boat conformations .
- Example : Methyl 4-O-methyl-α-D-glucopyranuronate showed O1–H1⋯O5 hydrogen bonds stabilizing the crystal lattice .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., acyl group rotation).
- Computational Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with DFT-calculated values (software: Gaussian or ADF).
- Referencing : Cross-check with published data for analogous compounds (e.g., methyl tetra-O-acetyl derivatives ).
Application-Focused Questions
Q. How is this compound used as a substrate in glucuronoyl esterase assays?
- Methodological Answer :
- Enzyme Screening : Incubate the compound with glucuronoyl esterase and monitor isobutyryl ester hydrolysis via UV/Vis (e.g., release of 4-nitrophenol at 405 nm) .
- Kinetic Analysis : Calculate KM and kcat using Michaelis-Menten plots. Isobutyryl groups may slow hydrolysis compared to acetylated substrates due to steric hindrance .
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
